molecular formula C8H12Cl2N4O B2369728 6'H-Spiro[azetidine-3,5'-imidazo[1,2-a]pyrimidin]-7'(8'H)-one dihydrochloride CAS No. 2137832-02-9

6'H-Spiro[azetidine-3,5'-imidazo[1,2-a]pyrimidin]-7'(8'H)-one dihydrochloride

Cat. No. B2369728
CAS RN: 2137832-02-9
M. Wt: 251.11
InChI Key: NDCXFNPJOCENPO-UHFFFAOYSA-N
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Description

“6’H-Spiro[azetidine-3,5’-imidazo[1,2-a]pyrimidin]-7’(8’H)-one dihydrochloride” is a chemical compound with the molecular formula C8H12Cl2N4O and a molecular weight of 251.11 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N4O.2ClH/c13-6-3-8(4-9-5-8)12-2-1-10-7(12)11-6;;/h1-2,9H,3-5H2,(H,10,11,13);2*1H . This indicates that the compound contains an azetidine ring fused with an imidazo[1,2-a]pyrimidin ring.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They have shown significant activity against MDR-TB and XDR-TB, indicating potential future directions for the development of new tuberculosis drugs .

properties

IUPAC Name

spiro[6,8-dihydroimidazo[1,2-a]pyrimidine-5,3'-azetidine]-7-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O.2ClH/c13-6-3-8(4-9-5-8)12-2-1-10-7(12)11-6;;/h1-2,9H,3-5H2,(H,10,11,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCXFNPJOCENPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=NC=CN2C13CNC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6'H-Spiro[azetidine-3,5'-imidazo[1,2-a]pyrimidin]-7'(8'H)-one dihydrochloride

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